4,6-DICHLORO-2-methylpyRIMIDINE-5-CARBONITRILE
Overview
Description
4,6-DICHLORO-2-methylpyRIMIDINE-5-CARBONITRILE is a chemical compound with the molecular formula C6H3Cl2N3. It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes .
Mechanism of Action
Target of Action
It is known to be a versatile building block used for the synthesis of more complex pharmaceutical and biologically active compounds .
Mode of Action
It is primarily used as a building block in the synthesis of more complex compounds, such as Dasatinib , which suggests that it may interact with its targets to induce changes at the molecular level.
Biochemical Pathways
Its role as a building block in the synthesis of biologically active compounds suggests that it may be involved in various biochemical pathways, depending on the specific compound it is used to synthesize .
Pharmacokinetics
It is soluble in methanol , which may influence its absorption and distribution in the body.
Result of Action
As a building block in the synthesis of biologically active compounds, its effects would likely depend on the specific compound it is used to synthesize .
Action Environment
It should be stored in a dark place, sealed in dry, room temperature conditions for optimal stability .
Biochemical Analysis
Biochemical Properties
4,6-Dichloro-2-methylpyrimidine-5-carbonitrile plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, acting as a substrate or inhibitor in different biochemical pathways. For instance, it is involved in the synthesis of pharmaceutical compounds like Dasatinib, which is used in cancer treatment . The interactions between this compound and biomolecules are primarily based on its ability to form hydrogen bonds and hydrophobic interactions, which facilitate its binding to active sites of enzymes and receptors.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis . This compound also affects the expression of genes involved in cell cycle regulation and apoptosis, thereby altering cellular metabolism and promoting cell death in malignant cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It acts as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and preventing substrate access . This inhibition leads to the disruption of signaling pathways that are crucial for cell survival and proliferation. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, further contributing to its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light and moisture . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes, leading to therapeutic effects . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity. These findings are essential for determining the safe and effective dosage of this compound in clinical settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of active and inactive metabolites, which can influence the compound’s overall pharmacokinetics and pharmacodynamics. The effects on metabolic flux and metabolite levels are critical for understanding the compound’s efficacy and safety in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is absorbed into cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound in tissues is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to cross cellular membranes and reach target sites.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . It can also translocate to the nucleus, where it affects gene expression by interacting with nuclear receptors and transcription factors. The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles are essential for its precise biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-DICHLORO-2-methylpyRIMIDINE-5-CARBONITRILE typically involves the reaction of 4,6-dihydroxy-2-methylpyrimidine with phosphorus oxychloride (POCl3) in the presence of a base such as diisopropylethylamine (DIPEA). The reaction is carried out at elevated temperatures (80-85°C) for several hours, followed by quenching with water to precipitate the product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4,6-DICHLORO-2-methylpyRIMIDINE-5-CARBONITRILE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine can yield 4-amino-6-chloro-2-methylpyrimidine derivatives .
Scientific Research Applications
4,6-DICHLORO-2-methylpyRIMIDINE-5-CARBONITRILE has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including kinase inhibitors and receptor antagonists.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is employed in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-methylpyrimidine: Similar in structure but differs in the position of the chlorine atoms and the presence of a methyl group at position 6.
5-Amino-4,6-dichloro-2-methylpyrimidine: Contains an amino group at position 5, which significantly alters its chemical properties and reactivity.
Uniqueness
4,6-DICHLORO-2-methylpyRIMIDINE-5-CARBONITRILE is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its ability to undergo selective substitution reactions makes it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
4,6-dichloro-2-methylpyrimidine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c1-3-10-5(7)4(2-9)6(8)11-3/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCXSVBJUSNPOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661763 | |
Record name | 4,6-Dichloro-2-methylpyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76574-36-2 | |
Record name | 4,6-Dichloro-2-methylpyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-dichloro-2-methylpyrimidine-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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